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Compound of Interest

5-Bromo-N-methoxy-N, 3-
Compound Name:

dimethylpicolinamide
CAS No.: 1224604-14-1
Cat. No.: B577815

Get Quote

Abstract & Scope

This guide details the structural validation of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide
using 1D and 2D NMR spectroscopy.[1] The molecule features a Weinreb amide functionality
fused to a 3,5-disubstituted pyridine core.[1] Correct assignment requires distinguishing
between the specific regiochemistry of the bromine and methyl substituents on the pyridine
ring, as well as confirming the integrity of the N-methoxy-N-methyl amide system.

Chemical Structure & Expected Spin System
e Core Scaffold: Pyridine-2-carboxamide (Picolinamide).[1][2]
o Substituents:

o Pos 3: Methyl group (

).[1]
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o Pos 5: Bromine atom (
)-[1112][3]
o Amide:

-methoxy-
-methyl (Weinreb).[1]

e Spin System Characteristics:
o Aromatic: Two isolated protons (H4 and H6) exhibiting meta-coupling (

)

o Aliphatic: Three distinct methyl singlets (Ar-Me, N-Me, O-Me).[1]

Experimental Protocol
Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that broaden amide
signals:

e Solvent Selection: Use Chloroform-d (

, 99.8% D) containing 0.03% v/v TMS.[1]

o Rationale:

minimizes hydrogen bonding compared to DMSO-

, Often resulting in sharper lines for the Weinreb amide methyls.[1]
e Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

o Note: Ensure the solution is homogenous.[1] Filter through a cotton plug if suspension is

observed.[1]

e Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
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Acquisition Parameters (400 MHz Base)

. Pulse Relaxation .
Experiment Scans (NS) Rationale
Sequence Delay (D1)

1H Standard 2930 16 10s Standard survey.
Quaternary
carbons (C-Br,

13C {1H} zgpg30 512+ 20s )
C=0) require
high S/N.
Confirming H4-

COosy cosygs 4 15s H6 meta-
coupling.[1]
Assigning

HSQC hsqgcedet 4 15s protonated
carbons.
Critical: Linking

HMBC hmbcgplpndgf 8 15s Ar-Me to

C2/C3/CA4.

Structural Elucidation Strategy

The primary challenge is distinguishing the regiochemistry of the pyridine ring.[1] The workflow
below illustrates the logic path for confirmation.
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Sample Spectrum (1H)

Identify 3 Methyl Singlets Identify 2 Aromatic Protons
(Ar-Me, N-Me, O-Me) (H4, H6)

Confirm Meta Coupling

HMBC Analysis:
Link Ar-Me to Carbonyl?

Ar-Me correlates to C2 (ipso)

and C4 (CH) No correlation to C2/C4

Structure Confirmed:
3-Methyl Isomer

Click to download full resolution via product page

Figure 1: Logic flow for confirming the 3-methyl regiochemistry via HMBC correlations.

Data Analysis & Interpretation
Predicted Chemical Shifts (Reference Table)

Note: Values are estimated based on chem-informatics of analogous Weinreb amides and 3,5-
disubstituted pyridines in
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_ 13C shift ~ Key
_ IHShift ( pmytiplicit ( HMBC
Moiety Atom y (Hz) Correlatio
» Ppm)
» Ppm) ns
Pyridine
HZS CH 8.45-8.55 Doublet(d) ~2.0 148.0 C2,C4,C5
Pyridine C2, Co, C-
CH 7.80-7.90 Doublet(d) ~2.0 140.5
H4 Me
N-Methoxy 3.50-3.70 Singlet (s) 61.5 C=0
N-Methyl 3.30-3.40 Singlet (s) 325 C=0
Ar-Methyl 2.45-255 Singlet (s) 19.0 C2,C3,C4
Amide C=0 166.0
C-Br C-q 120.0 H4, H6

Detailed Peak Analysis

A. The Aromatic Region (7.5 — 9.0 ppm)

e H6 (Position 6): This proton is adjacent to the pyridine nitrogen, causing a significant

downfield shift (~8.5 ppm). It appears as a doublet due to long-range meta-coupling (

) with H4.[1]

e H4 (Position 4): Located between the 3-methyl and 5-bromo groups.[1] It appears upfield of
H6 (~7.8 ppm) as a doublet.[1]

e Coupling Constant (

): Expect a small coupling constant of 1.5 — 2.5 Hz. If

Hz, the substitution pattern is incorrect (likely ortho-protons).[1]

B. The Aliphatic Region (2.0 — 4.0 ppm)
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o Weinreb Signature: The N-methoxy (~3.6 ppm) and N-methyl (~3.3 ppm) groups appear as
distinct singlets.[1]

o Self-Validation Check: Integration must be 1:1 ratio (3H each).
o Ar-Methyl (Pos 3): The methyl group directly attached to the ring appears around 2.5 ppm.[1]

o Steric Effect: The 3-methyl group is sterically crowded by the adjacent amide.[1] This may
cause slight line broadening if rotation is restricted, though sharp lines are typical in

1]

C. 2D NMR Validation (HMBC)

To definitively prove the methyl is at Position 3 (and not 4 or 6):
o Locate the Carbonyl Carbon (~166 ppm).[1]
e Look for a weak 4-bond correlation from the Ar-Methyl protons to the Carbonyl.[1]

e Primary Confirmation: The Ar-Methyl protons must show strong 3-bond correlations to C2
(the quaternary carbon ipso to the amide) and C4 (the aromatic CH).[1]

Troubleshooting & Tips
Issue: Broadened Amide Signals (Rotamers)

Weinreb amides generally exist as a single conformer due to the chelation effect or dipole
minimization, but steric clash between the 3-methyl group and the amide carbonyl can induce
rotameric populations.

o Symptom: The N-Me or N-OMe peaks appear split or broad.[1]
e Solution:

o Variable Temperature (VT) NMR: Run the experiment at 50°C. Coalescence of the peaks
confirms rotameric exchange.[1]

o Solvent Switch: Switch to DMSO-
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. The higher polarity can stabilize one conformer, sharpening the peaks.[1]

Issue: Water Peak Interference

In

, the water peak appears ~1.56 ppm.[1] In DMSO-
, it appears ~3.33 ppm.[1]

e Critical Warning: In DMSO-

, the water peak (~3.33 ppm) often overlaps exactly with the N-Methyl signal of Weinreb
amides.[1]

o Recommendation:Always use

for this specific molecule to avoid masking the N-Me signal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: NMR Characterization of 5-Bromo-N-
methoxy-N,3-dimethylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577815/docs#application-note-nmr-characterization-
of-5-bromo-n-methoxy-n-3-dimethylpicolinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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